molecular formula C19H22N2O4S B2991745 4-methoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 941980-21-8

4-methoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2991745
CAS No.: 941980-21-8
M. Wt: 374.46
InChI Key: PDFPQZJEEGFJQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H22N2O4S and its molecular weight is 374.46. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 4-methoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is activated factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, which plays a pivotal role in blood clotting. By inhibiting FXa, this compound can prevent the formation of blood clots.

Mode of Action

The compound interacts with FXa by binding to it with an inhibitory constant of 0.08 nM . This interaction results in a rapid onset of inhibition of FXa, inhibiting both free and prothrombinase- and clot-bound FXa activity in vitro . The compound has greater than 30,000-fold selectivity for FXa over other human coagulation proteases .

Biochemical Pathways

By inhibiting FXa, the compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot. The inhibition of FXa reduces thrombin generation, which in turn indirectly inhibits platelet aggregation . This results in an antithrombotic effect, preventing the formation of harmful blood clots.

Pharmacokinetics

The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It also has a low potential for drug-drug interactions . The elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human FXa .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of FXa and the subsequent reduction of thrombin generation. This leads to a decrease in platelet aggregation and the prevention of blood clot formation . In pre-clinical studies, the compound demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .

Properties

IUPAC Name

4-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-14-13-15(6-11-18(14)21-12-4-3-5-19(21)22)20-26(23,24)17-9-7-16(25-2)8-10-17/h6-11,13,20H,3-5,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFPQZJEEGFJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)OC)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.